![molecular formula C24H20ClN5O3 B2575106 6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 896298-99-0](/img/no-structure.png)
6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C24H20ClN5O3 and its molecular weight is 461.91. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitors and Anticancer Agents
The research into similar compounds, such as those related to the farnesyl protein transferase inhibitor ZARNESTRA R115777, illustrates the potential of this compound class in cancer therapy. These inhibitors showcase significant antitumor effects in vivo following oral administration, highlighting their therapeutic relevance in phase III clinical evaluations (Venet, End, & Angibaud, 2003). Similarly, research into 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones as inhibitors of lck kinase points to the importance of structural features for pharmacological activity, contributing to advancements in targeting key signaling pathways in cancer (Snow et al., 2002).
Antimicrobial and Antifungal Activities
Studies on new imidazothiazole and glycocyamidine derivatives provide evidence for their antimicrobial activities. For instance, compounds synthesized from 5,5-diphenyl-2-thioxoimidazolidin-4-one showed noteworthy antimicrobial properties, suggesting potential applications in combating infections (Magd El-Din et al., 2007).
Advanced Oxidation Processes
The compound's structural features may lend it utility in environmental applications, such as advanced oxidation processes for water treatment. The Cr(III)/Cr(VI) redox cycle, for example, demonstrates how specific compounds can be used to degrade organic pollutants like 4-chlorophenol, indicating the broader applicability of chlorophenyl-containing compounds in environmental chemistry (Bokare & Choi, 2011).
Structural and Molecular Studies
X-ray analysis and molecular docking studies, such as those conducted on 2-(4-chlorophenyl)-6-methyl-3-(3- aryl -1-acetyl/phenyl -4,5-dihydropyrazol-5-yl)- imidazo[1, 2-a]pyridines, reveal the importance of substituents on the biological activity of these compounds. These studies provide insights into how modifications at the molecular level can enhance or alter biological and pharmacological effects, underscoring the significance of structural analysis in drug development (Bhuva, Patolia, Patel, & Purohit, 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione' involves the condensation of 4-chlorobenzaldehyde with 4-methyl-2-phenyl-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid to form 6-(4-chlorophenyl)-4-methyl-2-phenylpurine-1,3-dione. This intermediate is then reacted with 3-oxobutan-2-yl isocyanate to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-methyl-2-phenyl-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid", "3-oxobutan-2-yl isocyanate" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 4-methyl-2-phenyl-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid in the presence of a base such as potassium carbonate to form 6-(4-chlorophenyl)-4-methyl-2-phenylpurine-1,3-dione.", "Step 2: Reaction of 6-(4-chlorophenyl)-4-methyl-2-phenylpurine-1,3-dione with 3-oxobutan-2-yl isocyanate in the presence of a base such as triethylamine to form the final product, 6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione." ] } | |
Numéro CAS |
896298-99-0 |
Nom du produit |
6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Formule moléculaire |
C24H20ClN5O3 |
Poids moléculaire |
461.91 |
Nom IUPAC |
6-(4-chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H20ClN5O3/c1-14(15(2)31)29-22(32)20-21(27(3)24(29)33)26-23-28(20)13-19(16-7-5-4-6-8-16)30(23)18-11-9-17(25)10-12-18/h4-14H,1-3H3 |
Clé InChI |
ZPFQWIWBPNVXKT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



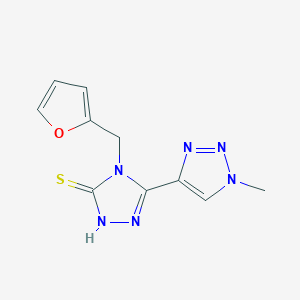
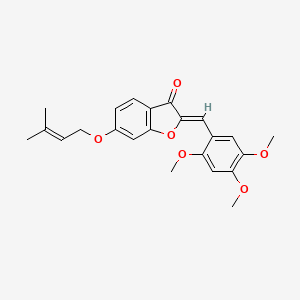
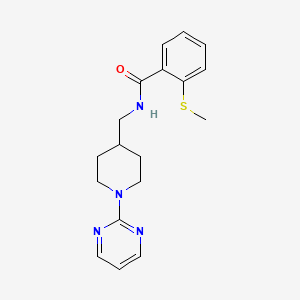
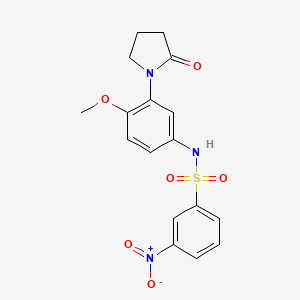
![5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2575032.png)
![3-butyl-1,6,7-trimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575034.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2575035.png)

![{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide](/img/structure/B2575038.png)
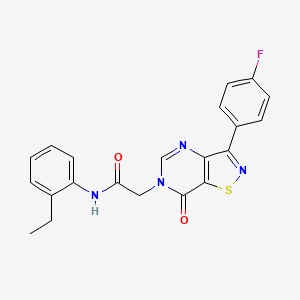

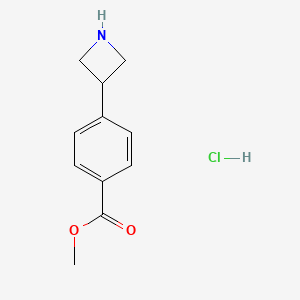

![2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2575046.png)